Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is an organobromine compound that features a thiadiazole ring, a bromomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to biological activity. The thiadiazole ring may also interact with specific molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)phenylacetate
- Methyl 4-(bromomethyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C5H5BrN2O2S |
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Molecular Weight |
237.08 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-5(9)4-3(2-6)7-8-11-4/h2H2,1H3 |
InChI Key |
DLKKLNQTBRVONC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NS1)CBr |
Origin of Product |
United States |
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